3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide
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Overview
Description
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of the 4-methoxyphenyl and phenylsulfonyl groups in this compound imparts unique chemical properties that make it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds such as n-[(4-methoxyphenyl)sulfonyl]-d-alanine have been shown to interact with macrophage metalloelastase in humans . Macrophage metalloelastase plays a crucial role in the breakdown of extracellular matrix proteins, contributing to tissue remodeling and immune response .
Mode of Action
It may interact with its target protein in a way that modulates the protein’s activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to extracellular matrix degradation and immune response .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
Based on its potential target, it could influence processes related to tissue remodeling and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving suitable precursors such as aziridines or β-amino alcohols.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached using sulfonylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Substituted azetidines and sulfonamides
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Assays: The compound can be used as a probe in biological assays to study enzyme activity, receptor binding, and cellular uptake.
Chemical Biology: It serves as a tool compound to investigate biological pathways and molecular mechanisms in cells.
Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
- N-phenyl-3-(phenylsulfonyl)azetidine-1-carboxamide
- 3-((4-methoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
Uniqueness
3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide is unique due to the presence of both the 4-methoxyphenyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-14-7-9-15(10-8-14)24(21,22)16-11-19(12-16)17(20)18-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVNHXJWWZJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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